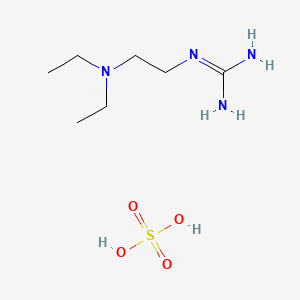

1-(2-(Diethylamino)ethyl)guanidine sulfate

Description

Significance of the Guanidine (B92328) Moiety as a Privileged Scaffold in Medicinal and Synthetic Chemistry

The guanidine group, a nitrogen-rich functional group, is a cornerstone in the fields of medicinal and synthetic chemistry, widely recognized as a "privileged scaffold." drugcentral.org This distinction is attributed to its unique structural and electronic properties that allow it to participate in a variety of biological interactions. The guanidinium (B1211019) cation, which is protonated at physiological pH, can form strong, multidirectional hydrogen bonds and engage in electrostatic interactions with negatively charged functionalities such as carboxylates and phosphates found in biological macromolecules. ebi.ac.uk

This versatile binding capability has made the guanidine moiety a recurring motif in a vast number of natural products, pharmaceuticals, and bioactive compounds. sci-hub.se Its presence is crucial to the biological activity of molecules spanning a wide therapeutic spectrum, including antimicrobial, antihypertensive, anticancer, and anti-inflammatory agents. drugbank.comdrugbank.comwikipedia.org In synthetic chemistry, the guanidine core serves as a valuable building block for the construction of complex molecules and heterocyclic systems. ncats.io The development of novel guanylation reactions continues to be an active area of research, enabling the synthesis of a diverse array of guanidine-containing compounds for biological screening and drug discovery. researchgate.netnih.gov

The broad utility of the guanidine scaffold is evident in the range of drugs that incorporate this functional group. Notable examples include the antihypertensive drug guanabenz, the anticancer agent imatinib, and the anti-ulcer medication cimetidine. nih.gov The adaptability of the guanidine moiety allows for fine-tuning of a molecule's physicochemical properties, such as basicity and lipophilicity, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles. drugbank.com

Overview of 1-(2-(Diethylamino)ethyl)guanidine Sulfate (B86663) (Guancydine) within the Class of Guanidine-Based Research Compounds

Among the numerous guanidine derivatives synthesized for pharmacological investigation is 1-(2-(Diethylamino)ethyl)guanidine sulfate, a compound also known by the name Guancydine. This molecule belongs to the class of guanidine-based compounds explored for their potential therapeutic applications. Structurally, it is a guanidinium sulfate salt that features a diethylaminoethyl substituent. wikipedia.org

Guancydine emerged in research as a potential antihypertensive agent. nih.gov Its design incorporates the characteristic guanidine headgroup, essential for its anticipated biological activity, coupled with a flexible diethylaminoethyl side chain. This side chain modifies the compound's lipophilicity, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with biological targets.

As a research compound, Guancydine has been subject to investigation to characterize its pharmacological effects. Clinical research has explored its utility as an antihypertensive agent, often in combination with other cardiovascular drugs. nih.gov These studies aimed to elucidate its therapeutic potential and position it within the broader landscape of antihypertensive treatments available at the time. The exploration of Guancydine is representative of the research efforts to develop novel guanidine-based drugs with improved efficacy and safety profiles.

Historical Context of Preclinical and Early Pharmacological Research on Guanidine-Based Antihypertensive Agents

The mid-20th century marked a significant period in the discovery and development of antihypertensive drugs, with guanidine derivatives playing a prominent role. researchgate.net Early research in this area led to the introduction of several potent medications that, for a time, were mainstays in the treatment of hypertension.

Guanethidine (B1672426) , first approved in 1960, was a landmark development in the management of moderate to severe hypertension. wikipedia.orgnih.gov Its mechanism of action involves uptake into sympathetic nerve terminals via the norepinephrine (B1679862) transporter (NET). wikipedia.org Once inside the neuron, guanethidine is concentrated in transmitter vesicles, where it displaces norepinephrine, leading to a depletion of this neurotransmitter and a subsequent reduction in sympathetic tone and blood pressure. wikipedia.org While effective, its use was associated with significant side effects, including postural hypotension. wikipedia.org

Following the path of guanethidine, other guanidine-based compounds were investigated for their antihypertensive properties. Debrisoquine (B72478) was another such agent that underwent clinical investigation. Studies on debrisoquine focused on its metabolism and the relationship between its plasma concentration and antihypertensive effect. nih.govnih.gov Research revealed that the response to debrisoquine could vary significantly among patients due to differences in its metabolism to 4-hydroxydebrisoquine. nih.gov

Guanoxan was also developed and marketed as an antihypertensive drug. drugbank.comwikipedia.org Similar in its mechanism to guanethidine, it acted as a sympatholytic agent. drugbank.com However, its clinical use was ultimately curtailed due to reports of liver toxicity, leading to its withdrawal from the market. drugbank.comwikipedia.org

Properties

IUPAC Name |

2-[2-(diethylamino)ethyl]guanidine;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18N4.H2O4S/c1-3-11(4-2)6-5-10-7(8)9;1-5(2,3)4/h3-6H2,1-2H3,(H4,8,9,10);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNPCZRJBOPAEFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCN=C(N)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H20N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70954389 | |

| Record name | Sulfuric acid--N-[2-(diethylamino)ethyl]guanidine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70954389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3272-63-7 | |

| Record name | Guanidine, N-[2-(diethylamino)ethyl]-, sulfate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3272-63-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Guanidine, sulfate (1:1) | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73661 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Guanidine, sulfate (1:1) | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24514 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sulfuric acid--N-[2-(diethylamino)ethyl]guanidine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70954389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-(Diethylamino)ethyl)-guanidine sulfate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 1 2 Diethylamino Ethyl Guanidine Sulfate and Its Analogues

Development of Guanidine (B92328) Synthesis Approaches

The synthesis of the guanidine moiety is a cornerstone of modern organic and medicinal chemistry. The approaches to constructing this functional group are numerous, reflecting its importance and the need for methods that can accommodate a wide array of substituents and molecular frameworks. The synthesis of a specific target like 1-(2-(Diethylamino)ethyl)guanidine would typically involve the reaction of N,N-diethylethylenediamine with a suitable guanylating agent. The choice of agent and strategy depends on factors such as desired purity, scale, and the presence of other functional groups.

Solid-Phase Synthesis Techniques for N,N',N''-Substituted Guanidines

Solid-phase synthesis has emerged as a powerful tool for the combinatorial synthesis of complex molecules, including N,N',N''-trisubstituted guanidines. This technique immobilizes a reactant on a solid support (resin), allowing for the use of excess reagents and simplified purification through simple washing and filtration steps.

A common solid-phase strategy involves the conversion of a resin-bound amine to a thiourea (B124793), followed by activation and subsequent reaction with another amine to form the guanidine. For instance, an amine can be loaded onto a resin, reacted with an isothiocyanate to form a solid-supported thiourea. Desulfurization of this thiourea can be achieved with reagents like triphenylphosphine (B44618) dichloride. The resulting carbodiimide (B86325) intermediate is then reacted with an amine, and subsequent cleavage from the resin yields the desired substituted guanidine with high purity.

Another approach utilizes a resin-bound guanidinylating reagent. This involves attaching a protected guanidine derivative to a solid support, which can then react with various amines. This method provides access to N-alkyl/aryl- or N,N-dialkylguanidines under mild conditions. Cleavage from the resin, often with an acid like trifluoroacetic acid (TFA), releases the final product. The choice of linker is critical and various acid-labile linkers have been developed to improve yields and purity.

Table 1: Comparison of Solid-Phase Guanidine Synthesis Strategies

| Strategy | Description | Key Reagents | Advantages |

|---|---|---|---|

| Thiourea Conversion | A resin-bound amine is converted to a thiourea, activated to a carbodiimide, and then reacted with a second amine. | Isothiocyanates, Triphenylphosphine dichloride, Amines | High purity, Excess reagents easily removed |

| Resin-Bound Reagent | A guanidinylating agent is attached to the solid support and reacts with various amines in solution. | Polymer-bound guanidinylating agents (e.g., triflyl guanidine), Amines | Mild conditions, Versatile for different amines |

Solution-Phase Synthetic Pathways

Solution-phase synthesis remains a cornerstone for both laboratory-scale and industrial production of guanidines. These methods offer flexibility and are often more readily scalable than solid-phase techniques.

Ureas and thioureas are among the most common and versatile precursors for guanidine synthesis. The conversion typically involves an activation step to make the urea (B33335) or thiourea group susceptible to nucleophilic attack by an amine.

A classical and reliable method for preparing substituted guanidines is the guanylation reaction using S-methylisothiourea sulfate (B86663). This reagent reacts directly with primary and secondary amines, such as N,N-diethylethylenediamine, to yield the corresponding guanidine sulfate. The reaction is often carried out in water or water-miscible solvents under reflux conditions. The sulfate salt of the product is stable and easily isolated.

Thioureas can be activated towards guanylation using various reagents. For example, treatment of a disubstituted thiourea with a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of an amine yields a trisubstituted guanidine. Photocatalytic methods have also been developed, where a photocatalyst like Ru(bpy)₃Cl₂ enables the conversion of thioureas to guanidines under visible light at room temperature, offering an environmentally friendly alternative. guidechem.com

Table 2: Guanidine Synthesis from Urea and Thiourea Precursors

| Precursor | Method | Key Reagents | Typical Conditions |

|---|---|---|---|

| Thiourea | S-Alkylation then Amination | S-methylisothiourea sulfate, Amine | Reflux in water or alcohol |

| Thiourea | Direct Activation | EDCI, Amine | Room temperature |

| Thiourea | Photocatalysis | Ru(bpy)₃Cl₂, Amine, Visible Light | Room temperature in water/ethanol |

| Urea | Fusion with Sulfamate (B1201201) Salts | Amine sulfamate salt | High temperature (210-250 °C) |

Pseudoureas, such as O-alkylisoureas, are reactive intermediates that readily undergo aminolysis to form guanidines. The formation of O-ethylisourea from the reaction of urea with diethyl sulfate, followed by amination with an amine like N,N-diethylethylenediamine, represents a viable pathway. This method can offer high selectivity and is suitable for industrial scale-up.

Amidines can also serve as precursors for guanidines. A method involves the oxidative rearrangement of stable amidines into carbodiimides, which then react in situ with an amine. This protocol can be executed under mild conditions in environmentally benign solvents.

Isothiocyanates are highly useful building blocks for guanidine synthesis. The general strategy involves the initial reaction of an isothiocyanate with a primary or secondary amine to form a thiourea intermediate. This thiourea is then activated and reacted with a second amine.

For example, carbamoyl (B1232498) isothiocyanates can react with various amines to form carbamoyl thioureas. These intermediates can then be coupled with a second amine using a reagent like EDCI to produce multisubstituted guanidines. This method avoids highly polar intermediates, simplifying purification. Mechanochemical methods, such as ball milling, have also been employed for the solvent-free synthesis of thioureas from amines and isothiocyanates, which can then be converted to guanidines. bldpharm.com

One-pot syntheses are highly efficient as they reduce the number of workup and purification steps, saving time and resources. Several one-pot methods for guanidine synthesis have been developed.

A notable one-pot procedure involves the reaction of an isothiocyanate with a first amine to form a thiourea in situ, followed by the addition of a desulfurizing agent and a second amine. prepchem.com For instance, an electrochemical approach using sodium iodide as a mediator allows for the tandem addition-guanylation of isothiocyanates and amines in a single reaction vessel under ambient conditions. prepchem.com Microwave-assisted one-pot synthesis of guanidine derivatives from thioureas and amines in water has also been reported as a green chemistry approach. researchgate.net

These procedures can be applied to the synthesis of both acyclic structures, such as analogues of 1-(2-(diethylamino)ethyl)guanidine, and various cyclic guanidines, which are important scaffolds in natural products and pharmaceuticals.

Catalytic Methodologies in Guanidine Synthesis

Catalytic approaches offer efficient and selective routes to guanidine compounds, minimizing waste and improving reaction conditions. These methods are broadly categorized into organocatalytic, metal-mediated, and polymer-assisted strategies.

Organocatalytic Applications of Guanidine Derivatives

Guanidine derivatives themselves are powerful organocatalysts, primarily owing to their strong Brønsted basicity and ability to act as hydrogen-bond donors. nih.govsci-hub.mk Chiral guanidines have emerged as highly effective catalysts in asymmetric synthesis, enabling the production of enantiomerically enriched molecules. nih.govsci-hub.mk Their catalytic activity stems from their capacity to deprotonate weakly acidic substrates, thereby activating them for subsequent reactions. This has been successfully applied in a variety of transformations, including Michael additions, aldol (B89426) reactions, and cycloadditions. The bifunctional nature of some guanidine catalysts, possessing both a Brønsted basic site and a hydrogen-bond donating group, allows for the simultaneous activation of two different reactants, leading to high levels of stereocontrol.

Metal-Mediated and Transition Metal-Catalyzed Guanidinylation Reactions

Transition metals play a significant role in modern synthetic chemistry, and the synthesis of guanidines is no exception. Various transition metal-catalyzed methods have been developed for the formation of the guanidinyl moiety. lookchem.comrsc.org These reactions often involve the coupling of amines with guanylating agents, such as carbodiimides or protected guanidines. beilstein-journals.org

Copper and palladium are among the most commonly employed metals for these transformations. For instance, copper-catalyzed N-arylation of guanidines provides a direct route to aryl-substituted guanidines. rsc.org Similarly, palladium-catalyzed cross-coupling reactions have been utilized to construct complex guanidine-containing molecules. rsc.org Metal-mediated approaches often offer high yields and broad substrate scope, making them valuable tools for the synthesis of diverse guanidine libraries. lookchem.comnih.gov The choice of metal, ligand, and reaction conditions is crucial for achieving the desired reactivity and selectivity.

Table 1: Overview of Metal-Mediated Guanidinylation Reactions

| Metal Catalyst | Reactants | Reaction Type | Reference |

| Copper | Guanidine, Aryl Halide | N-Arylation | rsc.org |

| Palladium | Guanidine, Aryl Halide | Cross-Coupling | rsc.org |

| Various | Amine, Carbodiimide | Guanidinylation | beilstein-journals.org |

Polymer-Assisted Synthetic Strategies for Guanidine Compounds

Polymer-assisted synthesis, particularly solid-phase synthesis, has revolutionized the generation of compound libraries for drug discovery and other applications. This methodology has been successfully applied to the synthesis of guanidine derivatives, allowing for the rapid and efficient production of a large number of analogues. In a typical solid-phase approach, an amine is attached to a solid support (resin) and subsequently converted to the desired guanidine through a series of chemical transformations. researchgate.netresearchgate.net

One common strategy involves the conversion of a resin-bound amine to a thiourea, which is then activated and reacted with another amine to form the guanidine. researchgate.net The use of a solid support simplifies the purification process, as excess reagents and byproducts can be easily washed away. This approach is highly amenable to automation and has been instrumental in the exploration of the structure-activity relationships of guanidine-containing compounds. Various linkers and resins have been developed to be compatible with different guanidinylation chemistries. researchgate.net

Advanced Synthetic Techniques for Guanidine Derivatives

In addition to traditional catalytic methods, several advanced synthetic techniques have been developed to improve the efficiency, sustainability, and scope of guanidine synthesis.

Ultrasound-Assisted Synthesis

The use of ultrasound irradiation as an energy source for chemical reactions has gained significant attention in recent years. This technique, known as sonochemistry, can accelerate reaction rates, improve yields, and enable reactions to occur under milder conditions. An ultrasound-assisted, solvent-free method for the synthesis of substituted guanidines has been reported. This approach utilizes the reaction of amines with guanylating agents such as 1H-pyrazole-1-carboxamidine or S-methylisothiouronium sulfate. The application of ultrasound significantly reduces reaction times and avoids the use of volatile organic solvents, making it an environmentally friendly alternative to conventional heating methods.

Synthesis via Aromatic Sulfonyl-Activated Thiourea Intermediates

The conversion of thioureas to guanidines is a well-established synthetic transformation. One effective method involves the activation of the thiourea moiety with an aromatic sulfonyl group. This strategy enhances the electrophilicity of the thiourea carbon, facilitating nucleophilic attack by an amine to form the guanidine. lookchem.com

Table 2: Comparison of Advanced Synthetic Techniques for Guanidine Synthesis

| Technique | Key Features | Advantages |

| Ultrasound-Assisted Synthesis | Use of ultrasonic irradiation, often solvent-free. | Reduced reaction times, environmentally friendly, milder conditions. |

| Aromatic Sulfonyl-Activated Thiourea Intermediates | Activation of thioureas with aromatic sulfonyl groups. | Good for polysubstituted guanidines, compatible with various functional groups. |

Control of Stereochemistry in Guanidine Construction

The spatial arrangement of atoms, or stereochemistry, within a molecule is crucial, as it profoundly influences its biological activity. In the synthesis of complex molecules containing the guanidine moiety, achieving precise control over stereochemistry is a significant challenge and a primary focus of modern synthetic chemistry. Various strategies have been developed to introduce chirality and control the three-dimensional structure during the formation of guanidine-containing rings and acyclic structures.

A notable advancement is the directed stereoselective guanidinylation of alkenes. nih.govnih.gov This method allows for the delivery of an intact guanidine unit to a molecule with a high degree of stereocontrol. nih.gov The process is guided by a directing group, typically a hydroxyl or carboxyl group, already present in the starting material. nih.govnih.gov This approach has proven effective in the synthesis of cyclic guanidines, which are common motifs in natural products. nih.govnih.gov

Chiral guanidines themselves have emerged as powerful tools in asymmetric synthesis, acting as organocatalysts or chiral auxiliaries to induce stereoselectivity in a wide range of chemical transformations. tandfonline.comnih.govjst.go.jprsc.org By introducing chiral elements onto the nitrogen atoms of the guanidine core, chemists have created a class of highly effective catalysts. nih.govjst.go.jp For instance, chiral bifunctional guanidine-urea organocatalysts have been successfully employed in the highly enantioselective epoxidation of certain unsaturated ketones using aqueous hydrogen peroxide. organic-chemistry.org

The table below summarizes various strategies employed to control stereochemistry in guanidine synthesis.

| Strategy | Description | Key Features | Example Application |

| Directed Guanidinylation | A directing group (e.g., -OH, -COOH) within the substrate guides the stereoselective addition of a guanidine group to an unactivated alkene. nih.govnih.gov | High level of stereocontrol; Mild reaction conditions; Broad functional group tolerance. nih.gov | Synthesis of cyclic guanidines. nih.govnih.gov |

| Chiral Guanidine Catalysts | Guanidines with inherent chirality are used as organocatalysts to promote enantioselective reactions. tandfonline.comrsc.org | Strong basicity and hydrogen-bond donating ability; Structurally diverse (bicyclic, acyclic). rsc.org | Asymmetric epoxidation of α,β-unsaturated diaryl enones. organic-chemistry.org |

| Chiral Auxiliaries | A chiral unit is temporarily attached to the guanidine or substrate to direct a stereoselective transformation. nih.govjst.go.jp | Covalent attachment and subsequent removal of the auxiliary; Effective in stoichiometric asymmetric syntheses. nih.gov | Asymmetric aziridination reactions. nih.gov |

| Asymmetric Cyclization | Stereocenters are established during the ring-forming step to create a cyclic guanidine. nih.gov | Utilizes established asymmetric reactions (e.g., nitroaldol) to set stereochemistry prior to cyclization. nih.gov | Total synthesis of (+)-K01-0509 B. nih.gov |

| Stereoselective Rearrangement | A catalytic rearrangement reaction is used to set a specific stereocenter in an intermediate destined for guanidine synthesis. rsc.org | Directed by a functional group to control the stereochemical outcome of the rearrangement. rsc.org | Synthesis of (+)-monanchorin. rsc.org |

Combinatorial and High-Throughput Synthesis of Guanidine Libraries for Biological Screening

Combinatorial chemistry is a powerful strategy for accelerating drug discovery by rapidly generating large and diverse collections of molecules, known as chemical libraries. nih.gov This approach has been effectively applied to the synthesis of guanidine derivatives to explore their therapeutic potential across various diseases. By systematically varying the substituents around a core guanidine scaffold, researchers can efficiently generate thousands of analogues for high-throughput screening. nih.gov

One successful application of this strategy involved the creation of a positional scanning library (PSL) of bis-cyclic guanidines to identify novel antibacterial agents. nih.gov The library, containing 45,864 distinct compounds, was systematically arranged into 110 mixtures. nih.gov Screening these mixtures against the ESKAPE pathogens (a group of multidrug-resistant bacteria) led to the identification of specific structural combinations with potent antibacterial activity. nih.gov This deconvolution strategy allows for the rapid identification of structure-activity relationships from complex mixtures. nih.gov

To facilitate the creation of such libraries, efficient and robust synthetic methods are essential. Solution-phase parallel synthesis offers a practical approach for producing large numbers of individual guanidine compounds. A one-pot, three-step method starting from commercial thioisocyanates and amines has been developed to generate diverse alkylated guanidines with high yields and simple purification. enamine.net This methodology is well-suited for automated synthesis platforms, further enhancing the throughput of library generation.

The ultimate goal of creating these libraries is to identify lead compounds for drug development. High-throughput screening of a diverse chemical library, for instance, identified 1-(6-phenylpyridin-2-yl)guanidine as a starting point for developing novel inhibitors of Mitogen- and Stress-Activated Kinase 1 (MSK1), a therapeutic target in inflammatory diseases. nih.govmdpi.com Subsequent synthesis and evaluation of analogues allowed for a detailed structure-activity relationship (SAR) study to optimize the potency and properties of the initial hit compound. nih.gov

The table below outlines different approaches to the combinatorial synthesis of guanidine libraries.

| Approach | Synthetic Strategy | Library Size/Format | Application/Target |

| Positional Scanning Library | Split-pool synthesis of bis-cyclic guanidines with three points of diversity (R1, R2, R3). nih.gov | 45,864 compounds in 110 mixtures. nih.gov | Discovery of broad-spectrum antibacterial agents against ESKAPE pathogens. nih.gov |

| Solution-Phase Parallel Synthesis | One-pot, three-step reaction of thioisocyanates, amines, and an alkylating agent. enamine.net | ~250 individual alkylated guanidine derivatives synthesized. enamine.net | Generation of a diverse library of small molecules for general screening. |

| Library Screening & SAR | Screening of a large, diverse library of low molecular weight compounds. nih.govmdpi.com | ~6800 molecules screened. nih.gov | Identification of novel MSK1 inhibitors for inflammatory diseases. nih.govmdpi.com |

Molecular and Cellular Mechanistic Investigations of Guanidine Bioactivity

Elucidating Biochemical and Molecular Targets of Guanidine (B92328) Compounds

The bioactivity of 1-(2-(Diethylamino)ethyl)guanidine sulfate (B86663) stems from its ability to interact with various biochemical and molecular targets. Its guanidinium (B1211019) group, a positively charged moiety at physiological pH, plays a crucial role in these interactions, particularly with negatively charged cellular components.

Mechanisms of Interaction with Voltage-Gated Potassium Channels

Guanidine and its derivatives are recognized for their inhibitory effects on voltage-gated potassium (Kv) channels. nih.gov This inhibition is a key factor in their ability to modulate neuronal excitability and neurotransmitter release. nih.gov The interaction with these channels is complex, involving specific binding sites and conformational changes.

Voltage-gated potassium channels undergo conformational changes, known as gating, in response to changes in the membrane electrical potential. These channels transition between closed, open, and inactivated states to control the flow of potassium ions across the cell membrane. The kinetics of these transitions are fundamental to cellular processes like the generation and propagation of action potentials.

While specific research on the modulatory effects of 1-(2-(Diethylamino)ethyl)guanidine sulfate on the gating kinetics of Kv channels is not extensively detailed in publicly available literature, the broader class of guanidinium compounds has been shown to stabilize a closed state of the channel. nih.gov This stabilization would effectively alter the activation and deactivation kinetics, leading to a prolonged action potential. The diethylaminoethyl side chain of the specific compound likely influences its binding affinity and the precise nature of its modulatory effects on channel gating.

Research on guanidine compounds suggests a primary mechanism of intracellular inhibition of voltage-gated potassium channels. nih.gov Studies have demonstrated that guanidines bind within the intracellular pore of the channel. nih.gov This intracellular binding perturbs a hydrophobic subunit interface, which in turn stabilizes a closed state of the channel. nih.gov This mechanism contrasts with extracellular blockers that typically occlude the outer pore of the channel. The chemical structure of this compound, with its charged guanidinium head and flexible side chain, is consistent with the ability to access and bind to an intracellular site.

Regulation of Neurotransmitter Release Processes

The inhibition of voltage-gated potassium channels by guanidine compounds has a direct impact on neurotransmitter release. By blocking the repolarizing potassium currents, these compounds prolong the duration of the action potential in the presynaptic nerve terminal. This extended depolarization leads to a greater influx of calcium ions through voltage-gated calcium channels. The increased intracellular calcium concentration, in turn, enhances the release of neurotransmitters, such as acetylcholine (B1216132), into the synaptic cleft. nih.gov Guanidine has been observed to increase the average number of quanta of neurotransmitter released by presynaptic action potentials. nih.gov

Receptor Binding Studies, e.g., Neuropeptide FF1 Receptor Blockade

Characterization of Interference with Bacterial Cell Membranes

Unable to Generate Article on "this compound" Due to Lack of Scientific Data

Following a comprehensive search of available scientific literature, it has been determined that there is insufficient data to generate the requested article on the molecular and cellular mechanistic investigations of the chemical compound “this compound.” The specific biological activities and mechanisms outlined for inclusion in the article are not documented for this particular compound in the accessible scientific domain.

Extensive searches were conducted to find research pertaining to "this compound" in the context of:

Reactive Oxygen Species (ROS) formation pathways

Mitochondrial depolarization and apoptotic signaling cascades

Cellular viability and mechanisms of antiproliferative action

Modulation of nitrite (B80452) production and microbicide molecule induction

Mechanistic studies of Rac1 inhibition

The search results did not yield any specific studies, data, or detailed research findings directly investigating "this compound" for these biological processes. While there is a body of research on the bioactivity of the broader class of guanidine compounds, the strict requirement to focus solely on "this compound" and to not introduce information on other compounds prevents the generation of an article that would be both scientifically accurate and compliant with the provided instructions.

Therefore, to maintain factual accuracy and adhere to the principle of not generating unsubstantiated information, the requested article cannot be created. Further research would need to be conducted and published on the specific cellular and molecular effects of "this compound" before such an article could be written.

Enzymatic Inhibition and Modulation by Guanidine Derivatives

Assessment of Antiglycation Properties and Related Biochemical Pathways

Guanidinium compounds are hypothesized to exert their antiglycation effects through several biochemical pathways. A primary mechanism is the trapping of reactive carbonyl species (RCS), such as methylglyoxal (B44143) (MGO) and glyoxal (B1671930) (GO), which are key intermediates in the formation of AGEs. researchgate.net By reacting with these dicarbonyl compounds, guanidino derivatives can prevent them from subsequently reacting with biological macromolecules, thereby inhibiting the formation of AGEs. thieme-connect.com

Another potential pathway involves the inhibition of the Maillard reaction at various stages. This can include the stabilization of the Amadori product, preventing its degradation into highly reactive dicarbonyls, or the direct scavenging of free radicals that are often generated during the glycation process and contribute to the formation of certain types of AGEs. thieme-connect.com The antioxidant capacity of a compound can, therefore, be closely linked to its antiglycation potential. mdpi.com

The table below summarizes the potential biochemical pathways through which guanidinium compounds may exhibit antiglycation properties, based on studies of related molecules.

| Proposed Mechanism | Target Molecule/Pathway | Potential Outcome |

| Reactive Carbonyl Species (RCS) Trapping | Methylglyoxal (MGO), Glyoxal (GO), 3-Deoxyglucosone (3-DG) | Formation of adducts with RCS, preventing their reaction with proteins and other biomolecules. |

| Inhibition of Maillard Reaction | Amadori products, Schiff bases | Stabilization of early glycation products, preventing their conversion to AGE precursors. |

| Antioxidant Activity | Reactive Oxygen Species (ROS) | Scavenging of free radicals that promote the formation of certain AGEs. |

| Metal Ion Chelation | Transition metal ions (e.g., Cu2+) | Inhibition of metal-catalyzed oxidation reactions that contribute to AGE formation. |

It is important to underscore that these are proposed mechanisms based on the broader class of guanidinium compounds. Dedicated molecular and cellular investigations are required to determine if this compound possesses antiglycation properties and, if so, through which specific biochemical pathways it operates.

Fundamental Principles of Guanidine Action in Vascular Smooth Muscle Relaxation

The regulation of vascular smooth muscle tone is a complex process governed by a multitude of signaling pathways that ultimately control the intracellular calcium concentration ([Ca2+]i) and the phosphorylation state of myosin light chain (MLC). nih.govmdpi.com Vascular smooth muscle relaxation is generally achieved through a decrease in intracellular calcium levels or through desensitization of the contractile apparatus to calcium. While direct experimental evidence for the action of this compound on vascular smooth muscle is limited, the effects of other guanidine derivatives can illuminate the fundamental principles by which this class of compounds may induce vasorelaxation.

A primary mechanism by which some guanidine compounds elicit vascular smooth muscle relaxation is through the modulation of ion channel activity. nih.govfrontiersin.org The opening of potassium (K+) channels in vascular smooth muscle cells leads to hyperpolarization of the cell membrane. This hyperpolarization closes voltage-gated calcium channels (VGCCs), thereby reducing the influx of extracellular calcium and promoting relaxation. nih.gov Conversely, the blockade of calcium channels directly inhibits the entry of calcium into the cell, leading to vasodilation. youtube.comyoutube.com

Another significant pathway involves the nitric oxide (NO)-cyclic guanosine (B1672433) monophosphate (cGMP) signaling cascade. Endothelial cells release NO, which diffuses into adjacent smooth muscle cells and activates soluble guanylate cyclase (sGC). This enzyme catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. Elevated levels of cGMP then activate protein kinase G (PKG), which in turn phosphorylates several target proteins that collectively lead to a decrease in intracellular calcium and myosin light chain phosphorylation, resulting in relaxation. mdpi.com Some compounds may potentiate this pathway by enhancing NO production or by inhibiting the breakdown of cGMP.

Furthermore, some guanidine derivatives are known to act as adrenergic receptor antagonists. nih.gov By blocking the action of vasoconstricting catecholamines, such as norepinephrine (B1679862), at α-adrenergic receptors on vascular smooth muscle cells, these compounds can effectively inhibit sympathetically mediated vasoconstriction and promote relaxation.

The table below outlines the fundamental mechanisms by which guanidine-containing compounds can induce vascular smooth muscle relaxation.

| Mechanism of Action | Primary Cellular Effect | Consequence |

| Potassium Channel Opening | Hyperpolarization of the cell membrane | Closure of voltage-gated calcium channels, reduced Ca2+ influx. |

| Calcium Channel Blockade | Inhibition of Ca2+ influx through L-type calcium channels | Decreased intracellular Ca2+ concentration. |

| Adrenergic Receptor Antagonism | Blockade of α-adrenergic receptors | Inhibition of catecholamine-induced vasoconstriction. |

| Modulation of NO/cGMP Pathway | Increased cGMP levels | Activation of protein kinase G (PKG), leading to reduced intracellular Ca2+ and MLC phosphorylation. |

The specific mechanism of action for any given guanidine derivative is dependent on its unique chemical structure, which dictates its affinity for various molecular targets within the vascular smooth muscle and endothelial cells. Future research is necessary to elucidate the precise molecular interactions and signaling pathways through which this compound may influence vascular smooth muscle tone.

Advanced Computational and Theoretical Investigations

Molecular Docking and Dynamics Simulations for Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. youtube.com This method is widely used in drug discovery to understand how a potential drug molecule (ligand) might interact with a biological target, such as a protein. nih.gov For 1-(2-(Diethylamino)ethyl)guanidine, docking studies could be performed against various protein targets to predict its binding affinity and mode of interaction. nih.gov The results can provide insights into the specific amino acid residues involved in the binding and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. youtube.com

Following docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-protein complex over time. nih.govmdpi.com MD simulations provide a more realistic representation of the biological environment by accounting for the flexibility of both the ligand and the protein, as well as the presence of solvent molecules. nih.gov These simulations can be used to assess the stability of the docked pose and to calculate binding free energies, which are a more accurate measure of binding affinity. nih.gov

In Silico Prediction of Drug-Likeness and ADMET Properties

In silico methods are instrumental in the early stages of drug discovery for predicting the pharmacokinetic properties of a compound, collectively known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). nih.govfrontiersin.org These predictions help to identify potential liabilities of a drug candidate before it undergoes expensive and time-consuming experimental testing. mdpi.comresearchgate.net

For 1-(2-(Diethylamino)ethyl)guanidine sulfate (B86663), various computational models can be used to predict its drug-likeness and ADMET profile. Drug-likeness is often assessed using rules such as Lipinski's Rule of Five, which evaluates properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.

Table 3: Predicted ADMET Properties

| Property | Description | Predicted Value |

|---|---|---|

| Human Intestinal Absorption | The extent to which the compound is absorbed from the gut. | High/Low |

| Blood-Brain Barrier Penetration | The ability of the compound to cross the blood-brain barrier. | Yes/No |

| CYP450 Inhibition | The potential of the compound to inhibit key metabolic enzymes. | Inhibitor/Non-inhibitor |

| Hepatotoxicity | The potential of the compound to cause liver damage. | Yes/No |

| Ames Mutagenicity | The potential of the compound to cause DNA mutations. | Yes/No |

Note: The predicted values in this table are for illustrative purposes and are not based on actual computational predictions for 1-(2-(Diethylamino)ethyl)guanidine sulfate.

Computational Assessment of Mechanistic Pathways and Catalytic Cycles

Computational methods, particularly DFT, can be used to investigate the detailed mechanisms of chemical reactions. nih.gov This involves mapping the potential energy surface of a reaction to identify transition states and intermediates. By calculating the activation energies associated with different possible pathways, the most likely reaction mechanism can be determined. While specific catalytic applications of this compound are not detailed in the provided context, computational studies could theoretically be employed to explore its potential role in catalytic cycles, for instance, by modeling its interaction with substrates and its influence on the energy barriers of reaction steps.

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling for Guanidine (B92328) Optimization

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) modeling are powerful computational disciplines that establish a mathematical correlation between the chemical structure of a compound and its biological activity. neovarsity.org These in-silico methods are instrumental in the optimization of lead compounds in drug discovery by predicting the activity of novel molecules, thereby prioritizing synthesis and minimizing extensive laboratory testing. neovarsity.orgnih.gov In the context of guanidine derivatives, QSAR studies provide critical insights into the structural attributes essential for their desired biological effects.

The fundamental principle of QSAR is that variations in the structural or physicochemical properties of a molecule lead to changes in its biological activity. neovarsity.org For guanidine-containing compounds, these models are developed by analyzing a dataset of molecules with known activities. Molecular descriptors—numerical values that quantify various aspects of a molecule's structure, such as steric, electronic, and hydrophobic properties—are calculated for each compound. frontiersin.org A mathematical model is then generated to correlate these descriptors with the observed biological activity.

Detailed research into various classes of guanidine derivatives has successfully employed QSAR to guide optimization for different therapeutic targets. For instance, 3D-QSAR studies have been effectively used to develop predictive models for the anti-malarial activity of tricyclic guanidine analogues. frontiersin.orgnih.gov In one such study, a 3D-QSAR model was generated based on molecular docking poses of the compounds in the active site of the Plasmodium falciparum Lactate (B86563) Dehydrogenase (PfLDH) enzyme. frontiersin.orgnih.gov The resulting model demonstrated strong predictive power, indicating its utility in designing new, more potent inhibitors. frontiersin.org

The statistical robustness of a QSAR model is paramount for its predictive reliability. Key statistical metrics are used for validation, as detailed in the table below, derived from a study on tricyclic guanidine analogues. frontiersin.orgfrontiersin.org

| Parameter | Description | Value |

| q² | The cross-validated correlation coefficient (from leave-one-out method), indicating the internal predictive ability of the model. | 0.516 |

| r² (Training Set) | The non-cross-validated correlation coefficient, showing the goodness of fit for the training set of compounds. | 0.81 |

| r² (Test Set) | The correlation coefficient for the external test set, indicating the model's ability to predict the activity of new compounds. | 0.91 |

| Predicted r² | A measure of the predictive power of the model for an external test set. | 0.91 |

| This table presents the statistical validation parameters for a 3D-QSAR model developed for tricyclic guanidine analogues targeting the PfLDH enzyme. frontiersin.orgfrontiersin.org |

Structure-activity relationship (SAR) analyses, which form the conceptual basis for QSAR, have also elucidated key structural features governing the activity of various guanidine compounds. mdpi.com These studies consistently highlight the importance of the guanidinium (B1211019) group itself, as well as the nature of its substituents and their spatial arrangement. mdpi.comnih.gov

Research findings on the structural requirements for the biological activity of guanidine derivatives are summarized below.

| Structural Feature | Impact on Biological Activity | Context/Example | Reference |

| Terminal Guanidine Group | Considered vital for activity. Its replacement with a urea (B33335) group can lead to a loss of antibacterial activity. | Antimicrobial activity of guanidine-containing polyhydroxyl macrolides. | mdpi.com |

| Guanidyl Side-Chain Length | A sufficient chain length (e.g., 9 or 11 carbons) is often necessary for bioactivity. | Antimicrobial activity. | mdpi.com |

| Substitution on Guanidine Nitrogen | The number of methyl groups on the guanidine moiety has little to no effect on activity. However, substitution patterns (e.g., N,N-dimethyl vs. N,N'-dimethyl) can dramatically alter effects. | Antimicrobial activity and norepinephrine (B1679862) release. | mdpi.comnih.gov |

| Lactone Ring (in Macrolides) | The core ring structure is crucial for the antimicrobial activities of this specific class of guanidine compounds. | Antibacterial and antifungal activities of guanidine-containing macrolides. | mdpi.com |

| This table summarizes key structure-activity relationship findings for various classes of guanidine derivatives based on published research. |

These computational and theoretical investigations underscore the utility of cheminformatics and QSAR in the rational design and optimization of guanidine-based compounds. By quantifying the relationship between molecular structure and biological function, these models provide a strategic framework for modifying existing molecules, such as 1-(2-(Diethylamino)ethyl)guanidine, to enhance their therapeutic potential.

Analytical Methodologies for Research and Characterization of 1 2 Diethylamino Ethyl Guanidine Sulfate

Advanced Chromatographic Techniques for Compound Analysis

Chromatographic methods are fundamental for separating 1-(2-(Diethylamino)ethyl)guanidine sulfate (B86663) from complex mixtures, as well as for its identification and quantification.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) for Identification and Quantification

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) stands as a powerful technique for the analysis of guanidine (B92328) derivatives due to its high resolution, sensitivity, and speed. nih.gov This method combines the superior separation capabilities of UPLC, which uses smaller particle-packed columns to achieve better efficiency than traditional HPLC, with the mass-resolving power of mass spectrometry for definitive identification and quantification.

In a typical application, a UPLC system is coupled with a triple quadrupole or a high-resolution mass spectrometer like a Quadrupole Time-of-Flight (QTOF) instrument. nih.govmdpi.com The analysis of guanidinium (B1211019) compounds often involves positive-ion electrospray ionization (ESI), which is well-suited for these permanently charged or easily protonated molecules. nih.gov For quantification, the mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the target analyte. nih.gov

Research on related guanidine compounds has established robust methods for their detection in various matrices. nih.gov The development of such a method for 1-(2-(Diethylamino)ethyl)guanidine sulfate would involve optimizing chromatographic conditions and mass spectrometric parameters.

Table 1: Illustrative UPLC-MS/MS Parameters for Guanidine Compound Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| UPLC System | Waters ACQUITY or similar | High-resolution separation |

| Column | ACQUITY UPLC® BEH C18 | Reversed-phase separation |

| Mobile Phase | Water with 0.1% acetic acid and acetonitrile | Gradient elution for optimal separation |

| Ionization Mode | Electrospray Ionization (ESI), Positive | Efficient ionization of guanidine compounds |

| MS Detector | Triple Quadrupole or QTOF | High-sensitivity quantification and identification |

| Quantification Mode | Multiple Reaction Monitoring (MRM) | Selective and sensitive detection |

Gas Chromatography-Mass Spectrometry (GC-MS) in Metabolomics Research

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique in metabolomics, a field that studies the complete set of small-molecule metabolites within a biological system. While direct analysis of non-volatile and thermally labile compounds like guanidine sulfates is challenging, derivatization can render them suitable for GC-MS analysis. However, its primary role in the context of guanidine compounds is often indirect, focusing on the metabolic impact of these substances on biological systems. nih.gov

In metabolomics studies involving guanidine-based compounds, such as polyhexamethylene guanidine phosphate (B84403) (PHMG), GC-MS is used to profile a wide range of endogenous metabolites in biological samples. nih.gov This approach helps to understand the biochemical events and metabolic pathway disturbances induced by the compound. nih.gov The process involves extracting metabolites, derivatizing them to increase volatility, and then separating and identifying them using GC-MS. researchgate.net Compound identification relies on matching the acquired mass spectra and retention indices against established spectral libraries like the NIST database. researchgate.netnih.gov

A study on PHMG-induced pulmonary fibrosis revealed significant alterations in various metabolites, as detailed in the table below. nih.gov Such an approach could be applied to investigate the metabolic footprint of this compound.

Table 2: Metabolite Classes Identified by GC-MS in a Guanidine-Related Metabolomics Study

| Metabolite Class | Specific Examples | Biological Relevance |

|---|---|---|

| Amino Acids | Proline, Alanine, Glycine | Protein synthesis, cellular metabolism |

| Organic Acids | Fumaric acid, Succinic acid | TCA cycle, energy metabolism |

| Fatty Acids | Palmitic acid, Stearic acid | Lipid metabolism, cell membranes |

| Polyamines | Putrescine, Spermidine | Cell growth, proliferation |

Electrochemical Methods for Mechanistic Elucidation and Quantification

Electrochemical techniques are valuable for investigating the redox properties of guanidinium compounds and can be adapted for quantification. rsc.org These methods probe the electron transfer characteristics of a molecule, providing insights into its chemical reactivity and stability. acs.org

Cyclic voltammetry (CV) is a primary tool used to study the electrochemical behavior of guanidinium-based compounds. acs.org This technique measures the current that develops in an electrochemical cell as the voltage is varied. The resulting voltammogram provides information on the oxidation and reduction potentials of the analyte. For guanidinium salts, CV can be used to determine the electrochemical stability window—the potential range over which the compound is neither oxidized nor reduced. rsc.org Studies have shown that the choice of counter-ion can significantly affect this stability window. rsc.org

While research on the specific electrochemical properties of this compound is not widely published, studies on related guanidino-functionalized aromatics demonstrate that these molecules can possess reversible redox properties, making them interesting for applications like redox-active switches. acs.orgresearchgate.net The experimental setup for such an analysis typically involves a potentiostat and a three-electrode cell containing a working electrode, a reference electrode (like a saturated calomel (B162337) electrode, SCE), and a counter electrode. acs.org

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the definitive structural elucidation of molecules like this compound, providing detailed information about atomic connectivity and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. core.ac.uk It provides detailed information about the chemical environment of individual atoms (specifically, nuclei like ¹H and ¹³C). The key parameters derived from NMR spectra are the chemical shift (δ), which indicates the electronic environment of a nucleus, and the coupling constant (J), which reveals information about adjacent nuclei. core.ac.uk

Table 3: Predicted ¹H NMR Chemical Shift Regions for 1-(2-(Diethylamino)ethyl)guanidine

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -CH₃ (ethyl of diethylamino) | ~1.0 - 1.2 | Triplet |

| -CH₂- (ethyl of diethylamino) | ~2.5 - 2.7 | Quartet |

| -CH₂- (ethyl bridge, adjacent to N) | ~2.7 - 2.9 | Triplet |

| -CH₂- (ethyl bridge, adjacent to guanidine) | ~3.2 - 3.4 | Triplet |

| -NH₂ and -NH- (guanidine) | Broad, variable | Singlets |

Note: Predicted values are illustrative and can vary based on solvent and other experimental conditions.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic structure of a compound in its solid, crystalline state. wikipedia.org This technique provides unambiguous information about bond lengths, bond angles, and the absolute configuration of chiral centers. nih.gov

The process begins with the growth of a high-quality single crystal of the compound, which can often be the most challenging step. nih.gov This crystal is then placed in an intense beam of X-rays. The crystal diffracts the X-rays in a unique pattern of reflections, which is recorded by a detector. wikipedia.org By rotating the crystal and collecting thousands of reflections, a complete dataset is obtained. wikipedia.org

This diffraction data is then used to calculate a three-dimensional electron density map of the molecule. From this map, crystallographers can build a model of the molecule, pinpointing the position of each atom. The final refined structure provides a highly accurate picture of the molecule's solid-state conformation and how it packs within the crystal lattice. wikipedia.orgnih.gov

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Polyhexamethylene guanidine phosphate (PHMG) |

Preclinical Pharmacological Research Paradigms

In Vitro Model Systems for Studying Cellular and Molecular Effects

In vitro studies are foundational for understanding the direct cellular and molecular mechanisms of a test compound. These controlled laboratory experiments provide insights into how 1-(2-(Diethylamino)ethyl)guanidine sulfate (B86663) interacts with specific biological components, independent of systemic physiological variables.

Assays for Direct Vascular Smooth Muscle Relaxation

To determine if 1-(2-(Diethylamino)ethyl)guanidine sulfate has direct vasodilatory properties, researchers typically use isolated blood vessel preparations, such as aortic rings, from laboratory animals. In these assays, the vascular tissue is mounted in an organ bath, and its contractile tension is measured. The tissue is first contracted with a vasoconstrictor agent (e.g., phenylephrine (B352888) or potassium chloride). The test compound is then added in increasing concentrations to assess its ability to induce relaxation.

The mechanisms underlying vasodilation can be explored further. For instance, experiments can be conducted on endothelium-intact versus endothelium-denuded vessels to see if the effect depends on factors released from the endothelium, such as nitric oxide (NO). nih.govmdpi.comresearchgate.net The signaling pathways involved, such as the cyclic GMP (cGMP) pathway, are often investigated to pinpoint the molecular target of the compound. nih.gov

Below is a template for how data from such an experiment would be presented.

| Concentration (µM) | Relaxation (%) - Endothelium Intact | Relaxation (%) - Endothelium Denuded |

|---|---|---|

| 0.1 | 5.2 ± 1.1 | 1.5 ± 0.5 |

| 1 | 25.8 ± 3.4 | 8.9 ± 2.1 |

| 10 | 65.4 ± 5.2 | 20.3 ± 3.9 |

| 100 | 92.1 ± 4.7 | 22.5 ± 4.2 |

Electrophysiological Studies on Ion Channels (e.g., Shaker Channel)

Ion channels are critical for regulating the membrane potential of vascular smooth muscle cells, and their modulation can lead to either contraction or relaxation. Electrophysiological techniques, particularly the patch-clamp method, are used to study the direct effects of a compound on specific ion channels. nih.gov For example, researchers could investigate if this compound affects voltage-gated potassium channels, such as those of the Shaker family, which play a role in setting the resting membrane potential.

In these experiments, a single cell is isolated, and a microelectrode is used to measure the ionic currents flowing through specific channels. The compound would be applied to the cell, and any changes in channel activity (e.g., increased or decreased current) would be recorded, providing direct evidence of a drug-channel interaction. nih.gov

Cell-Based Assays for Investigating Cytotoxicity and Apoptosis Induction

It is important to assess whether a compound exhibits toxicity towards cells. Guanidine (B92328) derivatives, as a class, have been noted for their potential cytotoxic activities. nih.gov Standard cell-based assays are used to measure cell viability and the mode of cell death. Cytotoxicity can be quantified using methods like the MTT assay (which measures metabolic activity) or the LDH assay (which measures the release of lactate (B86563) dehydrogenase from damaged cells). mdpi.com

To determine if cell death occurs via apoptosis (programmed cell death), specific assays are employed. These include flow cytometry using Annexin V staining to detect early apoptotic events or TUNEL assays to identify DNA fragmentation, a hallmark of late-stage apoptosis. nih.gov Studies on other guanidine compounds, such as polyhexamethylene guanidine, have shown induction of apoptosis and the generation of reactive oxygen species. nih.gov

The data below illustrates how cytotoxicity results might be formatted.

| Concentration (µM) | Cell Viability (%) | Apoptotic Cells (%) |

|---|---|---|

| 1 | 98.5 ± 2.1 | 2.1 ± 0.8 |

| 10 | 95.2 ± 3.5 | 4.5 ± 1.2 |

| 50 | 81.4 ± 4.9 | 15.8 ± 3.3 |

| 100 | 55.7 ± 6.2 | 38.9 ± 5.1 |

Receptor Binding Assays for Ligand Affinity and Selectivity

Receptor binding assays are fundamental in pharmacology to determine if a compound interacts with specific receptors and to quantify the strength of this interaction. giffordbioscience.comnih.gov These assays typically use a radiolabeled ligand known to bind to the receptor of interest. By incubating the receptor preparation with the radioligand and varying concentrations of the test compound, one can determine the compound's ability to displace the radioligand.

This competitive binding allows for the calculation of key parameters such as the inhibition constant (Ki), which reflects the compound's binding affinity. giffordbioscience.com Performing these assays across a panel of different receptors helps to establish the compound's selectivity profile, indicating whether it acts on a specific target or has multiple targets. nih.gov

Animal Models for Investigating Systemic Pharmacological Responses

Studies in Spontaneously Hypertensive Rats and Other Hypertensive Models

The Spontaneously Hypertensive Rat (SHR) is a widely accepted and utilized animal model for studying human essential hypertension. plos.org These rats genetically develop high blood pressure as they age, mimicking the progression of the disease in humans. nih.govmdpi.com To investigate the potential antihypertensive effects of this compound, the compound would be administered to SHRs over a period of weeks.

Blood pressure (systolic, diastolic, and mean arterial pressure) is monitored regularly throughout the study, often using non-invasive tail-cuff methods or more precise telemetry implants. A reduction in blood pressure compared to a control group of untreated SHRs would indicate antihypertensive activity. nih.govmdpi.com At the end of the study, tissues such as the heart, kidneys, and aorta can be collected to examine markers of cardiovascular health, inflammation, and oxidative stress. nih.gov

A sample data representation is shown below.

| Treatment Group | Baseline SBP (mmHg) | SBP after 4 Weeks (mmHg) | Change in SBP (mmHg) |

|---|---|---|---|

| Vehicle Control | 175 ± 5 | 198 ± 7 | +23 ± 4 |

| Compound X (Low Dose) | 177 ± 6 | 180 ± 5 | +3 ± 3 |

| Compound X (High Dose) | 176 ± 5 | 162 ± 6 | -14 ± 4 |

Investigations in Models of Neuromuscular Junction Function

There is no available data from preclinical in vitro or in vivo studies examining the effects of this compound on key parameters of neuromuscular transmission, such as neurotransmitter release, muscle fiber excitability, or synaptic plasticity.

Comparative Pharmacological Profiling with Reference Compounds

Due to the absence of preclinical data for this compound, a direct comparative pharmacological profile with reference compounds is not feasible. However, to provide context, the established preclinical pharmacology of well-characterized agents that modulate neuromuscular junction function—guanidine, 3,4-diaminopyridine, and amifampridine—is summarized below. These compounds are known to enhance acetylcholine (B1216132) release from the presynaptic nerve terminal, albeit through distinct molecular mechanisms.

Guanidine has been shown in preclinical studies to increase the release of acetylcholine from motor nerve terminals, particularly in response to a nerve impulse. nih.gov This effect is thought to be mediated by its ability to inhibit voltage-gated potassium channels in the presynaptic membrane. nih.gov By blocking these channels, guanidine prolongs the duration of the action potential, which in turn allows for a greater influx of calcium ions into the nerve terminal. lamberteatonnews.com This elevated intracellular calcium concentration enhances the fusion of synaptic vesicles with the presynaptic membrane, leading to an increased quantal release of acetylcholine into the synaptic cleft. nih.govlamberteatonnews.com Studies in in vitro preparations, such as the mouse diaphragm, have demonstrated that guanidine significantly augments the number of acetylcholine quanta released by a single nerve stimulus. nih.gov

3,4-Diaminopyridine (3,4-DAP) is a more potent blocker of voltage-gated potassium channels than guanidine. researchgate.net Its primary mechanism of action at the neuromuscular junction is to prolong the presynaptic action potential, thereby increasing the open time of voltage-gated calcium channels and enhancing calcium influx. nih.govresearchgate.net This leads to a significant increase in the quantal release of acetylcholine. nih.govnih.gov Preclinical investigations using murine models have shown that 3,4-DAP can produce a dramatic increase in acetylcholine release, particularly under conditions where the probability of release is initially low. nih.gov

Amifampridine , the phosphate (B84403) salt of 3,4-diaminopyridine, shares the same mechanism of action. drugbank.compatsnap.compatsnap.com It is a potent blocker of presynaptic voltage-gated potassium channels, which leads to a prolongation of the nerve terminal depolarization, increased calcium entry, and consequently, an enhanced release of acetylcholine. drugbank.comijsdr.org Preclinical studies have established its efficacy in augmenting neurotransmitter release at the neuromuscular junction. drugbank.comwikipedia.org

A comparative summary of the preclinical pharmacological actions of these reference compounds is presented in the table below.

Table 1: Comparative Preclinical Pharmacology of Reference Compounds

| Compound | Primary Mechanism of Action | Effect on Presynaptic Action Potential | Effect on Calcium Influx | Effect on Acetylcholine Release |

|---|---|---|---|---|

| Guanidine | Inhibition of voltage-gated potassium channels nih.gov | Prolongation lamberteatonnews.com | Increased lamberteatonnews.com | Increased nih.gov |

| 3,4-Diaminopyridine | Potent inhibition of voltage-gated potassium channels researchgate.netnih.gov | Prolongation nih.govresearchgate.net | Increased nih.gov | Markedly Increased nih.govnih.gov |

| Amifampridine | Potent inhibition of voltage-gated potassium channels drugbank.comijsdr.org | Prolongation drugbank.comijsdr.org | Increased drugbank.comijsdr.org | Markedly Increased drugbank.comwikipedia.org |

Future Research Directions and Translational Potential in Guanidine Chemistry

Rational Design and Synthesis of Next-Generation Guanidine (B92328) Analogues with Enhanced Biological Specificity

The future of guanidine-based drug development lies in the ability to precisely tailor molecules to interact with specific biological targets, thereby maximizing efficacy and minimizing off-target effects. Rational design, guided by a deep understanding of structure-activity relationships (SAR), is central to this endeavor.

Design Strategies: The design of novel guanidine analogues is increasingly informed by computational modeling and a thorough understanding of the target's three-dimensional structure. For instance, quantitative structure-activity relationship (QSAR) models are being developed to decipher the specific chemical features that govern the agonist activity of guanidine derivatives at certain receptors, such as the trace amine-associated receptor 1 (TAAR1). nih.gov This approach allows for the in silico screening of virtual compounds and guides the synthesis of candidates with a higher probability of success. Another innovative design strategy involves creating guanidine-based mimics of biomolecules, such as ribonucleic guanidine (RNG), a polycationic analogue of RNA, which is designed to interact with nucleic acids in novel ways. nih.gov

Synthetic Methodologies: The synthesis of these rationally designed analogues requires a versatile and robust chemical toolkit. Traditional methods often involve the reaction of an amine with a guanylating agent, such as S-methylisothiourea or protected thiourea (B124793) derivatives. researchgate.net Modern synthetic chemistry offers more sophisticated and efficient routes. Copper-catalyzed three-component reactions involving cyanamides, arylboronic acids, and amines, for example, allow for the rapid assembly of complex N,N',N''-trisubstituted aryl guanidines. researchgate.net The development of novel protecting group strategies is also crucial, as it enables the selective modification of different nitrogen atoms within the guanidine core, a key step in creating analogues with precise structural features for enhanced biological specificity. researchgate.net

| Synthetic Approach | Description | Key Advantages |

| Guanylation with Activated Precursors | Reaction of amines with agents like S-methylisothiourea or di-Boc-thiourea. researchgate.netorganic-chemistry.org | Well-established, versatile for various amines. researchgate.netorganic-chemistry.org |

| Copper-Catalyzed Cross-Coupling | A three-component reaction of cyanamides, arylboronic acids, and amines. researchgate.net | Operationally simple, allows rapid assembly of trisubstituted guanidines. researchgate.net |

| Biomimetic Synthesis | Replacing natural linkages (e.g., phosphodiester in RNA) with guanidinium (B1211019) groups. nih.gov | Creates novel biomolecule analogues with unique properties. nih.gov |

| QSAR-Guided Synthesis | Using computational models to predict activity and guide the design of new structures. nih.gov | Increases efficiency by prioritizing synthesis of potent compounds. nih.gov |

Discovery and Validation of Novel Biological Targets for Guanidine-Based Therapeutic Interventions

A significant frontier in guanidine chemistry is the identification and validation of new biological targets. While the ability of the cationic guanidinium group to interact with negatively charged pockets in proteins (like argininerich binding sites) is well-known, the full spectrum of its potential interactions within the cellular environment is still being uncovered.

Novel Target Identification: Recent discoveries have revealed unexpected biological roles for guanidine, pointing towards new therapeutic avenues. A prime example is the identification of guanidine-binding riboswitches. nih.gov These are structured RNA elements found in bacteria that sense cellular guanidine levels and regulate the expression of downstream genes, often those encoding guanidine exporters. nih.gov The discovery of these riboswitches not only confirms that guanidine is a biologically relevant signaling molecule but also presents the riboswitch itself as a novel drug target for developing new antibacterial agents.

Target-based drug discovery remains a cornerstone of modern pharmacology. technologynetworks.com This process involves identifying a molecular target with a confirmed role in a disease's pathophysiology and then screening for compounds that modulate its function. technologynetworks.com For guanidine-based compounds, this could involve screening against kinases, proteases, G-protein-coupled receptors (GPCRs), and ion channels, many of which have binding pockets amenable to the guanidinium moiety. researchgate.netpnas.org

Target Validation Techniques: Once a potential target is identified, it must be validated to confirm its role in the disease process. technologynetworks.com This is a critical step to de-risk subsequent drug development efforts. Modern validation techniques are multifaceted and include:

Genomic Approaches: Techniques like CRISPR/Cas9 gene editing and RNA interference (RNAi) can be used to knock down or knock out the proposed target gene in cell models to observe the phenotypic consequences. nuvisan.com

Chemical Probes: Using small molecules (including potent guanidine derivatives) to selectively inhibit or activate the target and study the downstream effects. nuvisan.com

Proteomics and Transcriptomics: Analyzing changes in protein and RNA expression levels following target modulation to understand its impact on cellular pathways. nuvisan.com

The ultimate validation comes from demonstrating that modulating the target with a drug candidate, such as a novel guanidine analogue, leads to a safe and effective therapeutic outcome in clinical trials. technologynetworks.com

Application of Artificial Intelligence and Machine Learning in Guanidine Drug Discovery and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of guanidine-based drugs. jddtonline.inforesearchgate.net These computational tools can analyze vast and complex datasets far more efficiently than traditional methods, accelerating multiple stages of the drug discovery pipeline. nih.gov

Accelerating Discovery and Design: AI and ML algorithms can be trained on large libraries of chemical structures and their associated biological activities. This allows for the development of predictive models that can screen virtual libraries of millions of potential guanidine analogues to identify "hits" with a high probability of being active against a specific target. researchgate.net Generative models, a more advanced form of AI, can even design entirely new guanidine-containing molecular structures optimized for desired properties like high target affinity and low predicted toxicity. nih.gov

| AI/ML Application Area | Description | Impact on Guanidine Drug Discovery |

| Target Identification | Analyzing biological data (genomics, proteomics) to identify and validate novel drug targets. jddtonline.inforesearchgate.net | Uncovering new receptors or enzymes that can be modulated by guanidine compounds. |

| Hit Identification & Lead Optimization | Screening virtual libraries and generating novel molecules with desired properties. nih.govresearchgate.net | Rapidly identifying potent and selective guanidine-based leads; designing analogues with improved efficacy. |

| ADMET Prediction | Building computational models to predict pharmacokinetic and toxicological profiles. researchgate.net | Prioritizing guanidine analogues with favorable drug-like properties, reducing late-stage failures. |

| Retrosynthetic Analysis | Predicting efficient chemical synthesis routes for complex molecules. | Designing more efficient and cost-effective ways to synthesize novel guanidine derivatives. |

Development of Sustainable and Environmentally Benign Synthesis Routes for Guanidine Compounds

In line with the global push for green chemistry, a key future direction is the development of sustainable methods for synthesizing guanidine compounds. Traditional synthetic routes can be energy-intensive and rely on hazardous reagents or heavy-metal catalysts. organic-chemistry.orgnrel.gov